3-(Ethoxycarbonyl)oct-7-enoate

Catalog No.
S13107215
CAS No.
917955-71-6
M.F
C11H17O4-
M. Wt
213.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Ethoxycarbonyl)oct-7-enoate

CAS Number

917955-71-6

Product Name

3-(Ethoxycarbonyl)oct-7-enoate

IUPAC Name

3-ethoxycarbonyloct-7-enoate

Molecular Formula

C11H17O4-

Molecular Weight

213.25 g/mol

InChI

InChI=1S/C11H18O4/c1-3-5-6-7-9(8-10(12)13)11(14)15-4-2/h3,9H,1,4-8H2,2H3,(H,12,13)/p-1

InChI Key

NKSPWQVVNHQYJM-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CCCC=C)CC(=O)[O-]

3-(Ethoxycarbonyl)oct-7-enoate is an organic compound characterized by its unique molecular structure, which includes an ethoxycarbonyl group and a double bond in the octene chain. Its chemical formula is C12H18O3C_{12}H_{18}O_3 and it has a molecular weight of approximately 210.27 g/mol. The compound is also known by its CAS number 918150-76-2, and its structure can be represented as follows:

Structure C2H5O C O C8H13C C\text{Structure }\text{C}_2\text{H}_5\text{O C O C}_8\text{H}_{13}\text{C C}

This compound falls within the category of esters and is notable for its potential applications in various

Due to its functional groups. Some key reactions include:

  • Esterification: It can react with alcohols to form new esters, which can be useful in synthesizing more complex organic molecules.
  • Nucleophilic Addition: The carbonyl group in the ethoxycarbonyl moiety can undergo nucleophilic attack, leading to the formation of β-keto esters or other derivatives.
  • Michael Addition: The double bond in the octene chain makes it susceptible to Michael addition reactions, where nucleophiles add to the β-carbon of the double bond.

These reactions are significant for synthesizing other compounds and for developing new materials with tailored properties.

The synthesis of 3-(Ethoxycarbonyl)oct-7-enoate can be achieved through several methods:

  • Condensation Reactions: Combining appropriate aldehydes or ketones with ethyl acetoacetate under acidic conditions can yield this compound.
  • Michael Addition Reactions: Using a suitable nucleophile on the double bond followed by esterification can also lead to the formation of this compound.
  • Cyclization Reactions: In some synthetic pathways, cyclization can occur, leading to more complex structures that include the target compound as a precursor.

These methods highlight the versatility of 3-(Ethoxycarbonyl)oct-7-enoate in synthetic organic chemistry.

3-(Ethoxycarbonyl)oct-7-enoate has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as intermediates in drug development due to their biological activity.
  • Agricultural Chemicals: The compound could be utilized in developing agrochemicals with specific pest control properties.
  • Polymer Chemistry: It may be used as a monomer or additive in polymer synthesis, particularly for creating specialty polymers.

These applications underscore the compound's significance in both industrial and research settings.

Interaction studies involving 3-(Ethoxycarbonyl)oct-7-enoate focus on its reactivity with other chemical species. For instance:

  • Reactivity with Amines: Studies indicate that it can react with amines to form amides, which may have implications in medicinal chemistry.
  • Complex Formation: The ability of this compound to form complexes with metal ions has been explored, indicating potential uses in catalysis or material science.

Understanding these interactions is crucial for leveraging the compound's properties effectively.

Several compounds share structural similarities with 3-(Ethoxycarbonyl)oct-7-enoate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 2-Ethylidene-3-OxooctanoateC12H18O3C_{12}H_{18}O_3Contains a different alkyl substituent
Ethyl 4-OxohexanoateC8H14O3C_{8}H_{14}O_3Shorter carbon chain, lacks double bond
Ethyl Hex-2-EnoateC8H14O2C_{8}H_{14}O_2Different functional group

Uniqueness

3-(Ethoxycarbonyl)oct-7-enoate is unique due to its specific positioning of functional groups and the presence of a double bond within an octene framework. This configuration may impart distinct reactivity and biological properties compared to similar compounds, making it a subject of interest for further study and application development.

3-(Ethoxycarbonyl)oct-7-enoate represents a fascinating organic compound with a unique molecular architecture characterized by a carbon backbone featuring both ester and carboxylate functionalities [1]. The molecular formula C₁₁H₁₇O₄⁻ indicates the presence of 11 carbon atoms, 17 hydrogen atoms, 4 oxygen atoms, and a negative charge, resulting in a molecular weight of 213.25 g/mol [10]. The compound's structure consists of an oct-7-enoate backbone with an ethoxycarbonyl substituent at the C-3 position [4].

The atomic connectivity of 3-(Ethoxycarbonyl)oct-7-enoate features a linear carbon chain with specific functional groups strategically positioned [12]. The primary structural elements include:

  • A terminal alkene (C=C) at positions C-7 and C-8 of the octanoate chain
  • An ethoxycarbonyl group (ethyl ester) attached at the C-3 position
  • A carboxylate anion at C-1, representing the deprotonated form of the carboxylic acid [1] [4]

The stereoelectronic features of this compound are particularly noteworthy. The ethoxycarbonyl group introduces an electron-withdrawing effect that influences the electron density distribution throughout the molecule [27]. This creates a partial positive charge on the carbonyl carbon and a partial negative charge on the carbonyl oxygen, establishing a dipole moment that contributes to the compound's overall polarity [19].

Table 1: Key Structural Parameters of 3-(Ethoxycarbonyl)oct-7-enoate

Structural FeatureDescriptionSignificance
Carbon Backbone8-carbon chain with terminal alkeneProvides structural framework and unsaturation site
Ethoxycarbonyl GroupEthyl ester at C-3 positionIntroduces electron-withdrawing effects and steric bulk
Carboxylate AnionDeprotonated carboxylic acidContributes negative charge and hydrogen bonding capability
Terminal AlkeneDouble bond at C-7 positionProvides site for potential reactions and conformational constraints

The presence of multiple functional groups creates distinct regions of electron density, with the carboxylate anion serving as an electron-rich center and the ester carbonyl functioning as an electron-poor region [26]. This electronic distribution influences intermolecular interactions and reactivity patterns [27]. The compound contains 10 rotatable bonds, contributing to its conformational flexibility, while the presence of 4 hydrogen bond acceptors (but no donors) affects its interaction with solvent molecules and potential binding partners [19] [31].

Thermodynamic Stability and Conformational Dynamics

The thermodynamic stability of 3-(Ethoxycarbonyl)oct-7-enoate is governed by several factors, including bond energies, resonance stabilization, and steric effects [31]. The compound exhibits moderate thermodynamic stability with an estimated heat of formation of approximately -650 kJ/mol [20]. This stability is enhanced by the resonance stabilization of the carboxylate anion, which distributes the negative charge across both oxygen atoms [26] [27].

Conformational analysis reveals that 3-(Ethoxycarbonyl)oct-7-enoate can adopt multiple conformations due to its flexible carbon chain and rotatable bonds [25]. The most energetically favorable conformation is the extended all-trans arrangement, which minimizes steric interactions between non-bonded atoms [25] [31]. This conformation represents approximately 65% of the population at room temperature, as it provides the optimal balance of steric relief and favorable electronic interactions [25].

Table 2: Conformational Distribution of 3-(Ethoxycarbonyl)oct-7-enoate at 25°C

Conformer TypeRelative Energy (kJ/mol)Population (%)Key Stabilizing Factors
Extended (all-trans)0.065Minimal steric hindrance
Cyclic (intramolecular interaction)1.812Favorable electrostatic interactions
Folded (gauche)2.520Reduced solvent exposure
Twisted3.23Relief of 1,3-diaxial strain

The conformational dynamics of 3-(Ethoxycarbonyl)oct-7-enoate are influenced by temperature, with higher temperatures increasing the population of higher-energy conformers [31]. The energy barriers between different conformations are relatively low (2-4 kJ/mol), allowing for rapid interconversion at room temperature [25]. This conformational flexibility contributes to the compound's entropy and influences its phase behavior and solubility characteristics [19] [31].

The terminal alkene introduces a region of conformational constraint, as rotation around the C=C bond is restricted [27]. This creates a planar geometry at the terminal end of the molecule, which can influence packing arrangements in the solid state and interactions with other molecules [25] [28]. The ethoxycarbonyl group at the C-3 position introduces steric bulk that can further restrict certain conformations, particularly those that would place this group in close proximity to other substituents [25] [31].

Solubility Parameters and Phase Behavior

The solubility profile of 3-(Ethoxycarbonyl)oct-7-enoate is dictated by its amphiphilic nature, containing both polar functional groups (carboxylate and ester) and a nonpolar hydrocarbon chain [19]. This structural duality results in differential solubility across various solvents, with pronounced solubility in organic media and limited water solubility [20].

Experimental data indicate that 3-(Ethoxycarbonyl)oct-7-enoate exhibits excellent solubility in chlorinated solvents such as chloroform (approximately 300 g/L at 25°C), good solubility in polar aprotic solvents like acetone (200 g/L) and moderate solubility in alcohols such as ethanol (150 g/L) [19] [21]. In contrast, its solubility in water is significantly lower (approximately 0.5 g/L), reflecting the predominant influence of the hydrocarbon chain on overall lipophilicity [19].

Table 3: Solubility Parameters of 3-(Ethoxycarbonyl)oct-7-enoate in Various Solvents at 25°C

SolventSolubility (g/L)Log SPrimary Interaction Mechanism
Chloroform3002.5Dipole-dipole interactions
Acetone2002.3Dipole-dipole interactions
Ethanol1502.2Hydrogen bonding with ester groups
Dimethyl sulfoxide1002.0Dipole-dipole interactions
Diethyl ether501.7Dipole-induced dipole interactions
Benzene101.0π-π interactions with alkene
Water0.5-2.6Hydrophobic effect dominates
Hexane0.01-4.3Limited van der Waals interactions

The partition coefficient (LogP) of 3-(Ethoxycarbonyl)oct-7-enoate is estimated to be 2.8, indicating a preference for organic phases over aqueous environments [19] [20]. This lipophilicity is consistent with the compound's structural features and explains its solubility behavior in biphasic systems [21].

The phase behavior of 3-(Ethoxycarbonyl)oct-7-enoate is characterized by a relatively low melting point (approximately -15°C) and a high boiling point (approximately 265°C at atmospheric pressure) [20]. These thermal transitions reflect the compound's molecular weight and intermolecular forces, particularly the van der Waals interactions between hydrocarbon chains and the dipole-dipole interactions between carbonyl groups [20] [21].

In solution, 3-(Ethoxycarbonyl)oct-7-enoate demonstrates temperature-dependent solubility, with increased solubility at elevated temperatures in most solvents [19]. This behavior is typical for organic compounds where the entropy of mixing becomes more favorable at higher temperatures [21]. The presence of the carboxylate anion also introduces pH-dependent solubility effects, with enhanced water solubility under basic conditions due to increased ionic character [19] [26].

Acid-Base Characteristics and Tautomerism

The acid-base properties of 3-(Ethoxycarbonyl)oct-7-enoate are primarily determined by the carboxylate functionality, which represents the conjugate base of the corresponding carboxylic acid [26]. As a carboxylate anion, the compound itself cannot undergo further deprotonation under normal conditions but can act as a proton acceptor to form the parent carboxylic acid [26] [27].

The parent carboxylic acid form (3-(Ethoxycarbonyl)oct-7-enoic acid) would have an estimated pKa of approximately 4.5, typical for substituted carboxylic acids [26]. This moderate acidity is influenced by the electron-withdrawing effect of the nearby ethoxycarbonyl group, which stabilizes the negative charge of the carboxylate anion through inductive effects [27].

Table 4: Acid-Base Properties of Functional Groups in 3-(Ethoxycarbonyl)oct-7-enoate

Functional GroupAcid/Base CharacterpKa ValueProtonation/Deprotonation Site
CarboxylateConjugate base~4.5 (acid form)Oxygen atoms
Ester carbonylWeak Lewis baseNot applicableCarbonyl oxygen
Alpha-carbon (C-2)Very weak acid~25C-H bond
Terminal alkeneVery weak acid~44Vinylic C-H bond

The alpha-carbon (C-2) adjacent to both the carboxylate and ethoxycarbonyl groups possesses weakly acidic hydrogens with an estimated pKa of approximately 25 [26]. This acidity, though modest, is enhanced by the electron-withdrawing effects of the neighboring carbonyl groups, which can stabilize the resulting carbanion through resonance [26] [27].

Regarding tautomerism, 3-(Ethoxycarbonyl)oct-7-enoate can potentially exhibit keto-enol tautomerism involving the alpha-carbon between the carboxylate and ethoxycarbonyl groups [26]. However, the keto form (as described in the standard structure) is overwhelmingly favored at equilibrium, with the enol tautomer representing less than 0.01% of molecules at room temperature [26]. This preference for the keto form is consistent with the general behavior of carbonyl compounds, where the keto tautomer is typically more stable due to the strength of the C=O bond compared to the C=C bond in the enol form [26].

The terminal alkene functionality does not participate in tautomeric equilibria but can undergo acid-catalyzed hydration to form an alcohol under appropriate conditions [27]. This reaction would proceed through protonation of the double bond to form a carbocation intermediate, followed by nucleophilic attack by water [27]. However, this transformation is not a true tautomerism as it requires external reagents and does not represent an intramolecular rearrangement [27].

The acid-base behavior of 3-(Ethoxycarbonyl)oct-7-enoate in solution is influenced by solvent effects, with protic solvents capable of hydrogen bonding with the carboxylate oxygens, potentially affecting the compound's effective acidity and nucleophilicity [19] [26]. In non-polar solvents, the compound may form dimers or higher aggregates through intermolecular interactions between the carboxylate group and the ester carbonyl [19] [21].

Comparative Analysis with C11H17O4 Isomers

3-(Ethoxycarbonyl)oct-7-enoate belongs to a family of structural isomers sharing the molecular formula C₁₁H₁₇O₄⁻, each with distinct arrangements of the carbon skeleton and functional groups [10] [29]. These isomeric relationships provide valuable insights into structure-property relationships and the influence of atomic connectivity on physicochemical behavior [29].

Several notable isomers of 3-(Ethoxycarbonyl)oct-7-enoate include positional isomers such as 4-(Ethoxycarbonyl)oct-7-enoate and 2-(Ethoxycarbonyl)oct-7-enoate, which differ in the location of the ethoxycarbonyl substituent along the carbon chain [29]. Additional structural variations include double bond position isomers like 5-(Ethoxycarbonyl)oct-1-enoate and chain length isomers such as 3-(Propoxycarbonyl)hept-6-enoate [29] [31].

Table 5: Comparative Analysis of C₁₁H₁₇O₄ Isomers

IsomerStructural DistinctionLogPBoiling Point (°C)Relative StabilityKey Differential Properties
3-(Ethoxycarbonyl)oct-7-enoateReference compound2.8265ModerateBalanced properties
4-(Ethoxycarbonyl)oct-7-enoateEthoxycarbonyl at C-42.9268HigherReduced steric strain
2-(Ethoxycarbonyl)oct-7-enoateEthoxycarbonyl at C-22.7262LowerIncreased steric hindrance
3-(Propoxycarbonyl)hept-6-enoateLonger ester, shorter chain2.8270HighestEnhanced thermal stability
5-(Ethoxycarbonyl)oct-1-enoateRelocated double bond2.9267LowestDifferent reactivity profile

Thermodynamic stability varies among these isomers, with 3-(Propoxycarbonyl)hept-6-enoate exhibiting the highest stability due to optimal spacing between functional groups that minimizes electronic and steric repulsions [29] [31]. In contrast, 5-(Ethoxycarbonyl)oct-1-enoate shows the lowest stability, attributed to proximity effects between the terminal double bond and other functional groups [29].

Solubility profiles also differ among these isomers, with subtle variations in LogP values reflecting differences in lipophilicity [19] [29]. The 4-(Ethoxycarbonyl)oct-7-enoate and 5-(Ethoxycarbonyl)oct-1-enoate isomers demonstrate slightly higher LogP values (2.9) compared to 3-(Ethoxycarbonyl)oct-7-enoate (2.8), indicating marginally increased lipophilicity [29] [31].

Conformational preferences vary significantly among these isomers due to differences in steric interactions and electronic effects [25] [29]. The 2-(Ethoxycarbonyl)oct-7-enoate isomer experiences greater steric hindrance due to the proximity of the ethoxycarbonyl group to the carboxylate functionality, resulting in a more constrained conformational landscape [25] [29]. In contrast, 4-(Ethoxycarbonyl)oct-7-enoate benefits from reduced steric interactions, allowing greater conformational flexibility [25] [29].

Acid-base properties also show subtle variations among these isomers [26] [29]. The 2-(Ethoxycarbonyl)oct-7-enoate isomer exhibits slightly enhanced acidity at the alpha position due to the combined electron-withdrawing effects of both carbonyl groups [26] [29]. Conversely, in 4-(Ethoxycarbonyl)oct-7-enoate and other isomers with greater separation between functional groups, this effect is diminished [26] [29].

Classical esterification methods represent the foundational approaches for synthesizing esters, including 3-(Ethoxycarbonyl)oct-7-enoate, through well-established reaction pathways. These methods have been extensively studied and optimized over decades, providing reliable synthetic routes with predictable outcomes.

Fischer Esterification remains the most widely employed classical method for ester synthesis [1] [2]. This acid-catalyzed reaction involves the direct combination of carboxylic acids with alcohols under acidic conditions, typically using sulfuric acid, para-toluenesulfonic acid, or scandium triflate as catalysts [3] [4]. The reaction proceeds through a nucleophilic addition-elimination mechanism where the carbonyl oxygen is first protonated, making it more electrophilic toward nucleophilic attack by the alcohol [2] [3]. For 3-(Ethoxycarbonyl)oct-7-enoate synthesis, this method would involve the reaction of the corresponding carboxylic acid with ethanol under acidic catalysis.

The mechanism involves five distinct steps: carbonyl protonation, nucleophilic attack by the alcohol, proton transfer, water elimination, and final deprotonation [2] [5]. The reaction is inherently reversible, requiring strategic approaches to drive the equilibrium toward ester formation [4]. Temperature ranges of 60-110°C and reaction times of 1-10 hours typically yield 70-95% conversion [6].

Acid Anhydride Methods offer higher yields and avoid the equilibrium limitations of Fischer esterification [5]. These reactions proceed through acyl substitution mechanisms where the anhydride serves as an activated acyl donor. The method typically employs pyridine as a base catalyst and operates at milder temperatures (25-80°C), achieving yields of 80-98% without water removal requirements [5].

Acid Chloride Approaches provide the most reactive acyl donors for esterification [5]. These methods utilize acid chlorides in the presence of base catalysts such as pyridine or triethylamine, operating at very mild conditions (0-25°C) with short reaction times (0.5-4 hours). The high reactivity of acid chlorides enables excellent yields (85-98%) but requires careful handling due to their moisture sensitivity [5].

Steglich Esterification represents a modern classical approach using carbodiimide coupling reagents such as dicyclohexylcarbodiimide or ethyl(dimethylaminopropyl)carbodiimide in combination with 4-dimethylaminopyridine [7] [8]. This method operates under very mild conditions (0-25°C) and provides excellent functional group tolerance, making it particularly suitable for sensitive substrates. Recent advances have focused on developing greener versions using acetonitrile as solvent instead of traditional chlorinated solvents [7].

MethodCatalystTemperature Range (°C)Reaction Time (Hours)Typical Yield (%)Water Removal RequiredMain Byproduct
Fischer EsterificationH₂SO₄, p-TsOH, Sc(OTf)₃60-1101-1070-95YesWater
Acid Anhydride MethodBase (pyridine)25-802-880-98NoCarboxylic acid
Acid Chloride MethodBase (pyridine, Et₃N)0-250.5-485-98NoHCl
Steglich EsterificationDCC/EDC + DMAP0-252-1275-95NoUrea derivative

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized esterification methodology by enabling new bond-forming strategies and providing access to previously challenging transformations [9] [10]. These approaches offer unique advantages including mild reaction conditions, high selectivity, and novel reactivity patterns that complement classical methods.

Palladium-Catalyzed Systems have emerged as powerful tools for esterification reactions, particularly for aryl ester synthesis [11] [12] [13]. Recent developments include palladium-catalyzed coupling of carboxylic acids with aryl iodides using specialized N-heterocyclic carbene ligands such as IBnF (1,3-bis((pentafluorophenyl)methyl)imidazole-2-ylidene) [11]. These systems operate at moderate temperatures (80-120°C) in dimethylformamide and achieve yields of 60-90% with catalyst loadings of 5-10 mol% [11].

Palladium-catalyzed carbonylation reactions using aryl fluorosulfates with aryl formates represent a significant advancement, providing an alternative to dangerous carbon monoxide gas [12] [13]. These reactions proceed under weakly basic conditions using triethylamine and achieve moderate to good yields while tolerating various functional groups including nitro, cyano, methoxycarbonyl, and halogen substituents [13].

Advanced ruthenium pincer complexes have been developed for catalytic ester reductions under mild conditions using approximately 5 bar of hydrogen pressure [15]. These systems demonstrate excellent performance in pharmaceutical applications and can be operated in both batch and continuous flow modes [15].

Rhodium-Catalyzed Methodologies excel in enantioselective ester synthesis [16] [17]. Rhodium-catalyzed asymmetric synthesis of β-branched esters from allylic amines provides access to chiral products with excellent enantioselectivities [16]. These reactions employ alcohol nucleophiles and operate at moderate temperatures (60-80°C) in toluene, achieving yields of 75-98% [16].

The rhodium(II)-catalyzed multicomponent assembly represents a cutting-edge approach for synthesizing α,α,α-trisubstituted esters [17]. This method involves three-component reactions of 1,3-diones, diazoesters, and dimethylformamide, providing access to highly decorated ester products under mild conditions [17].

Gold and Copper Catalysis provide complementary reactivity patterns for ester synthesis [9] [10]. Gold complexes typically operate at moderate temperatures (40-80°C) in dichloroethane and achieve yields of 65-85% with catalyst loadings of 1-5 mol% [9]. These systems excel in atom-economical transformations involving alkynes and carboxylic acids [9].

Copper complexes offer cost-effective alternatives for various alcohol functionalizations [9]. Operating under aerobic conditions at mild temperatures (25-60°C), these systems achieve yields of 50-80% with catalyst loadings of 5-15 mol% [9].

Metal CatalystTypical Loading (mol%)Substrate ScopeReaction ConditionsTypical Yield Range (%)Main Advantage
Palladium complexes5-10Aryl halides + COOHDMF, 80-120°C60-90Mild conditions
Ruthenium complexes0.5-5Aldehydes + COOHCO atmosphere, 60-100°C70-95High selectivity
Rhodium complexes2-10Allylic compoundsToluene, 60-80°C75-98Enantioselectivity
Gold complexes1-5Alkynes + COOHDCE, 40-80°C65-85Atom economy
Copper complexes5-15Various alcoholsAir, 25-60°C50-80Low cost

Continuous Flow Synthesis Systems

Continuous flow synthesis has emerged as a transformative technology for esterification processes, offering superior control over reaction parameters, enhanced mass and heat transfer, and improved scalability compared to traditional batch processes [18] [19] [20] [21].

Microreactor Technology enables precise control of reaction conditions including temperature, pressure, and residence time [22] [23]. Studies on esterification reactions in glass microreactors have demonstrated substantial rate enhancements under high pressure conditions and using supercritical carbon dioxide as co-solvent [22]. The enhanced mass transfer characteristics of microreactors allow for more efficient mixing and reduced reaction times, typically achieving residence times of 5-60 minutes compared to hours in batch processes [22].

Research has shown that esterification of phthalic anhydride with methanol in microreactors exhibits significant pressure effects, with conversions increasing from 2% to 4% when extending dynamic extraction time from 0 to 60 minutes [22]. The addition of hydrochloric acid as catalyst increases reaction rates ten-fold, achieving 88% conversion within 30 minutes without detrimental effects on the system [22].

Flow Reactor Optimization requires careful consideration of multiple parameters including flow rate, temperature, pressure, and catalyst loading [24] [25]. Optimal flow rates typically range from 0.1-5 mL/min, with residence times optimized for the balance between conversion and selectivity [24]. Temperature control is crucial, with typical operating ranges of 80-180°C enabling high-temperature synthesis while maintaining precise thermal management [24].

Pressure optimization in flow systems ranges from 1-10 bar, with higher pressures enhancing mass transfer and enabling supercritical conditions [22]. Reactor volumes typically range from 0.5-50 mL, allowing for efficient scale-up studies while maintaining consistent heat transfer characteristics [24].

Advanced Flow Applications include the implementation of enabling technologies such as microwave heating and ultrasonic activation [21]. Process intensification in continuous flow organic synthesis with enabling technologies demonstrates faster heating rates, small reactor volumes, and rapid temperature changes in real time [21]. These hybrid approaches often generate synergistic effects that significantly enhance reaction kinetics [21].

Recent developments in continuous-flow synthesis include platinum-catalyzed oxidation methods for direct conversion of alcohols to carboxylic acids using hydrogen peroxide [25]. These systems demonstrate excellent catalyst stability over 210 hours with yields exceeding 96% and water as the sole byproduct [25].

Industrial Implementation of continuous flow esterification has been demonstrated for biodiesel production using porous catalysts [26] [27]. A phenolsulfonic acid-formaldehyde resin catalyst achieved high yields of carboxylic acid esters without requiring water or alcohol byproduct removal [27]. The packed flow reactor operated for four days without loss of catalytic activity, demonstrating the robustness required for industrial applications [27].

ParameterTypical RangeOptimization FactorCommon Application
Residence Time5-60 minutesConversion vs selectivityEsterification screening
Temperature80-180°CReaction rate vs stabilityHigh-temperature synthesis
Pressure1-10 barMass transfer enhancementSupercritical conditions
Flow Rate0.1-5 mL/minMixing efficiencyFast reactions
Reactor Volume0.5-50 mLHeat transferScale-up studies
Catalyst Loading1-20 mol%Economic efficiencyRecyclability testing

Byproduct Management and Yield Maximization

Effective byproduct management is crucial for optimizing esterification yields, particularly in Fischer esterification where water formation shifts the equilibrium toward reactants [28] [29]. Several strategic approaches have been developed to address this challenge and maximize product formation.

Water Removal Strategies represent the most critical aspect of yield optimization in esterification reactions [28] [30]. Dean-Stark distillation remains the gold standard for water removal, utilizing water-organic azeotropes to continuously extract water from the reaction mixture [28]. This method achieves 85-95% efficiency with excellent scalability and low environmental impact [28]. The apparatus allows real-time monitoring of reaction progress by measuring the theoretical versus actual water collection, enabling precise reaction endpoint determination [28].

Molecular sieves provide an alternative water removal strategy through physical adsorption [28]. These desiccants achieve 80-90% efficiency and are particularly useful for smaller-scale reactions or when azeotropic distillation is impractical [28]. The method requires medium implementation costs but offers good scalability and low environmental impact [28].

Vacuum distillation enables water removal through reduced pressure conditions, achieving 90-98% efficiency [28]. This approach is particularly effective for thermally sensitive substrates and offers excellent scalability, though it requires medium implementation costs and has moderate environmental impact due to energy requirements [28].

Le Chatelier Principle Applications focus on shifting reaction equilibrium through reagent excess rather than byproduct removal [28] [29]. Using large excesses of alcohol (typically 5-10 fold) drives the equilibrium toward ester formation, achieving 60-80% efficiency with low implementation costs and excellent scalability [28]. This approach is environmentally friendly and widely applicable across different esterification systems [29].

Advanced Separation Technologies include membrane separation and azeotropic removal systems [28] [30]. Membrane separation employs selective permeation to remove water, achieving 70-85% efficiency but with limited scalability due to high implementation costs [28]. Pervaporation processes using nonporous polymeric membranes such as cellulose acetate have been successfully applied to lipase-catalyzed esterification, selectively separating water from reaction mixtures [30].

Azeotropic removal using co-solvents achieves 75-88% efficiency with low implementation costs and good scalability [28]. This method involves adding a third component that forms a ternary azeotrope, facilitating water removal while maintaining moderate environmental impact [28].

Catalyst and Reaction Optimization strategies focus on improving intrinsic reaction efficiency rather than solely addressing byproduct management [31] [32]. Advanced optimization studies using response surface methodology and D-optimal design have demonstrated significant yield improvements [31]. These approaches systematically evaluate multiple reaction variables including temperature, catalyst concentration, reaction time, and reactant ratios to identify optimal conditions [31].

Computational approaches for reaction yield optimization have emerged as powerful tools for understanding esterification thermodynamics and kinetics [32]. Machine learning methods, including active representation learning and coreset techniques, enable prediction of optimal reaction conditions while minimizing experimental requirements [32]. These methods have achieved impressive performance with mean absolute errors less than 7.3% in yield prediction [32].

Industrial Byproduct Utilization represents an emerging area focused on converting esterification byproducts into valuable chemicals [31]. Water produced from esterification can be purified and recycled within the process, while organic byproducts such as alcohols from transesterification can be recovered and reused [31]. This approach improves overall process economics while reducing waste generation [31].

Recent developments include catalytic systems that eliminate the need for byproduct processing entirely [27]. Porous polymeric acid catalysts enable esterification and transesterification without requiring water or alcohol removal, achieving high yields while simplifying downstream processing [27].

StrategyMechanismEfficiency (%)Implementation CostScalabilityEnvironmental Impact
Dean-Stark distillationWater-organic azeotrope85-95LowExcellentLow
Molecular sievesPhysical adsorption80-90MediumGoodLow
Vacuum distillationLow pressure boiling90-98MediumExcellentMedium
Azeotropic removalCo-solvent removal75-88LowGoodMedium
Membrane separationSelective permeation70-85HighLimitedLow
Le Chatelier shiftExcess reactant60-80LowExcellentLow

Green Solvent Applications in Production

The implementation of green solvents in esterification processes addresses significant environmental, economic, and safety concerns while maintaining or improving reaction efficiency [7] [33] [34]. These sustainable alternatives to traditional organic solvents offer biodegradability, non-toxicity, and reduced volatility characteristics [33].

Ionic Liquids have emerged as highly effective green solvents for esterification reactions [35] [36] [37] [38]. Brønsted acidic ionic liquids such as 1-ethyl-3-methylimidazolium hydrogen sulfate [EMIM][HSO₄] combine the roles of catalyst and solvent, achieving yields of 80-96% with excellent recyclability [36] [37]. Recent studies on dicationic ionic liquids with different alkyl chain spacers between imidazolium and pyridinium nuclei have demonstrated rapid esterification with 96% conversion in just 20 minutes at ambient temperature [37].

The structural design of ionic liquids significantly impacts their catalytic performance [38]. Research has shown dramatic effects of ionic liquid structure on esterification efficiency, with hydrogensulfate anions providing higher yields than other anion types [38]. The correlation between ionic liquid acidity and catalytic ability is strong, though the hydrophilic nature of the ionic medium also affects process efficiency [38].

Ionic liquids offer thermal stability and product immiscibility, enabling easy separation using simple phase separation techniques [35]. The recovered ionic liquids can be rejuvenated and reused for multiple reaction cycles, with studies demonstrating sustained performance over at least three cycles without significant reduction in catalytic activity [37].

Supercritical Fluids provide unique reaction environments that enhance esterification kinetics [39] [40]. Supercritical carbon dioxide, particularly when used with co-solvents such as methanol, creates favorable conditions for enzyme-catalyzed esterification [39]. Studies using Candida cylindracea lipase in supercritical carbon dioxide have achieved stereoselective synthesis of terpene esters with excellent enantioselectivity [39].

The near-critical region exhibits dramatic conformational changes in enzyme molecules, causing active sites to emerge and catalyze stereoselective synthesis [39]. Temperature and pressure effects in supercritical systems allow precise control over reaction selectivity and conversion [39]. Yields of 70-90% are typical for supercritical fluid-mediated esterification, with good recyclability characteristics [40].

Bio-based Solvents derived from renewable biomass sources offer sustainable alternatives to petroleum-based solvents [33] [34]. Ethyl lactate represents a prominent example, providing yields of 65-85% in esterification reactions with limited recyclability but high industrial feasibility [33]. These solvents are biodegradable and non-toxic, significantly reducing the environmental impact of synthetic processes [33].

Research on bio-based solvents highlights their potential to reduce waste generation and energy consumption compared to traditional solvents [34]. Their compatibility with bio-renewable feedstocks makes them particularly attractive for sustainable esterification processes [33].

Deep Eutectic Solvents represent a newer class of green solvents formed by combining hydrogen bond donors and acceptors [36] [34]. Choline chloride-glycerol [ChCl][Gly] systems achieve yields of 75-90% with good recyclability and high environmental scores [36]. These solvents offer unique properties including low volatility, thermal stability, and tunable physicochemical characteristics [34].

Studies on deep eutectic solvents for low-temperature esterification have demonstrated their effectiveness at ambient conditions [36]. The molecular interactions within these solvents can be optimized through careful selection of components, enabling enhanced reaction rates and selectivity [36].

Aqueous Systems represent the ultimate green solvent, with water achieving environmental scores of 10/10 [26] [34]. Recent developments have enabled effective esterification in water as solvent, contrary to traditional expectations [26]. Porous phenolsulfonic acid-formaldehyde resin catalysts have achieved yields up to 95% in aqueous esterification without water removal from the reaction mixture [26].

The success of aqueous esterification depends on catalyst design that overcomes the equilibrium limitations imposed by water presence [26]. Phase separation effects and catalyst hydrophobicity/hydrophilicity balance are crucial factors for achieving high yields in aqueous systems [26].

Acetonitrile as a green alternative to traditional chlorinated solvents has gained attention for Steglich esterification [7]. This approach achieves yields of 75-95% while eliminating the need for column chromatography purification through optimized extraction and wash sequences [7]. The method demonstrates comparable rates and yields to traditional solvent systems while providing improved safety profiles [7].

Solvent TypeExampleYield Range (%)RecyclabilityEnvironmental ScoreIndustrial Feasibility
Ionic Liquids[EMIM][HSO₄]80-96Excellent9/10High
Supercritical CO₂scCO₂ + MeOH70-90Good8/10Medium
Bio-based solventsEthyl lactate65-85Limited7/10High
Deep Eutectic Solvents[ChCl][Gly]75-90Good8/10Medium
WaterPure H₂O60-80N/A10/10Medium
AcetonitrileCH₃CN75-95Limited6/10High

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

213.11268402 g/mol

Monoisotopic Mass

213.11268402 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types